2-(Benzo[d]thiazol-2-yl)morpholine

PI3Kβ inhibitor kinase selectivity benzothiazole SAR

Select 2-(Benzo[d]thiazol-2-yl)morpholine (CAS 1097797-18-6) for its defining C–C connectivity at the benzothiazole 2-position—the geometry required for PI3Kβ hinge-region binding to VAL848 and 154- to 1532-fold isoform selectivity. The morpholine C2 stereocenter enables enantioselective SAR; the secondary amine NH provides a synthetic handle for fragment elaboration via reductive amination, acylation, or sulfonylation. Do not substitute with the achiral N-attached isomer (CAS 4225-26-7) or the industrial accelerator MBS/NOBS (CAS 102-77-2). Available from research quantities (50 mg) to multi-gram scale for focused library synthesis.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
Cat. No. B13588730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]thiazol-2-yl)morpholine
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H12N2OS/c1-2-4-10-8(3-1)13-11(15-10)9-7-12-5-6-14-9/h1-4,9,12H,5-7H2
InChIKeySGAUMUILGKCSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzo[d]thiazol-2-yl)morpholine (CAS 1097797-18-6): Structural Identity, Physicochemical Profile, and Procurement Context


2-(Benzo[d]thiazol-2-yl)morpholine (CAS 1097797-18-6, molecular formula C₁₁H₁₂N₂OS, MW 220.29 g/mol) is a heterocyclic small molecule composed of a benzothiazole core directly linked via a C–C bond to the C2 position of a morpholine ring [1]. This connectivity distinguishes it from its more common structural isomer, 4-(1,3-benzothiazol-2-yl)morpholine (CAS 4225-26-7), in which the morpholine nitrogen is attached to the benzothiazole 2-position [2]. Both isomers share the same molecular formula but diverge substantially in computed physicochemical properties relevant to solubility, permeability, and target engagement: the target compound exhibits XLogP3 = 1.4, a topological polar surface area (TPSA) of 62.4 Ų, one hydrogen bond donor (secondary amine NH), and one undefined stereocenter at the morpholine C2 position, whereas the N-attached isomer has XLogP3 = 2.3, TPSA = 53.6 Ų, zero H-bond donors, and is achiral [1][3]. These differences carry direct consequences for hydrogen-bonding capacity, CNS multiparameter optimization (MPO) desirability, and the ability to serve as a chiral building block, making the two isomers non-interchangeable in both medicinal chemistry campaigns and chemical biology probe design.

Why 2-(Benzo[d]thiazol-2-yl)morpholine Cannot Be Replaced by Its N-Attached Isomer or Sulfur-Bridged Analogs in Research Procurement


The benzothiazole-morpholine chemical space contains several closely related compounds that are frequently conflated in procurement databases, yet their structural differences produce functionally non-equivalent entities. The N-attached isomer (CAS 4225-26-7) is commercially abundant and has been detected as an environmental contaminant in wastewater effluent at concentrations of 0.8–19 µg/L [1], but it lacks both the hydrogen bond donor and the chiral center present in the target compound—features that are critical for stereospecific target engagement and downstream SAR exploration. The sulfur-bridged analog 2-(morpholinothio)benzothiazole (CAS 102-77-2, MBS/NOBS) is a well-established delayed-action rubber vulcanization accelerator, not a research-grade pharmacological probe [2]. Published kinase inhibitor SAR from the PI3Kβ series demonstrates that substituent identity at the benzothiazole 2-position directly determines enzymatic inhibition: the morpholine-bearing compound (52.1% inhibition at 1 µM) outperformed alternative substituents (piperazine-4-carboxylate: 11.7%; pyrrolidine: 17.6%) by 3- to 4.5-fold under identical assay conditions [3]. These data establish that casual substitution among benzothiazole 2-position variants—even those sharing the benzothiazole-morpholine pharmacophore—is not scientifically defensible.

Quantitative Differentiation Evidence for 2-(Benzo[d]thiazol-2-yl)morpholine Versus Structural Isomers and Scaffold Analogs


PI3Kβ Kinase Inhibition: Morpholine at Benzothiazole 2-Position Provides 3- to 4.5-Fold Superior Inhibition Over Alternative Substituents

In the Cao et al. (2016) PI3Kβ inhibitor series, compounds differing only in the substituent at the benzothiazole 2-position were evaluated head-to-head using the ADP-Glo Lipid Kinase Assay at 1 µM. Compound 1, bearing a morpholine ring at the 2-position (the core fragment shared with the target compound), achieved 52.1% inhibition of PI3Kβ. Compounds 3 (piperazine-4-carboxylate substituent) and 4 (pyrrolidine substituent) achieved only 11.7% and 17.6% inhibition, respectively [1]. This represents a 3.5-fold advantage for the morpholine over pyrrolidine and a 4.5-fold advantage over the piperazine-4-carboxylate. Further optimization produced compound 11 (containing a 4-(benzo[d]thiazol-2-yl)morpholine fragment), which achieved 88.3% inhibition at 1 µM and nanomolar-range IC₅₀ against PI3Kβ with 208- to 1532-fold selectivity over PI3Kα, γ, δ, and mTOR [1]. Docking confirmed that the morpholine oxygen forms the critical hinge-region interaction with VAL848 backbone nitrogen, a contact that cannot be replicated by non-morpholine substituents [1].

PI3Kβ inhibitor kinase selectivity benzothiazole SAR anticancer scaffold

Physicochemical Property Divergence: C2-Morpholine vs. N4-Morpholine Isomer Comparison from PubChem Computed Descriptors

The target compound 2-(benzo[d]thiazol-2-yl)morpholine (CID 19897217) and its N-attached isomer 4-(1,3-benzothiazol-2-yl)morpholine (CID 77901) share the identical molecular formula (C₁₁H₁₂N₂OS) and molecular weight (220.29 g/mol) but diverge in four computed physicochemical descriptors with direct implications for drug-likeness and target engagement [1][2]. The target compound has XLogP3 = 1.4 versus 2.3 for the isomer (+0.9 log unit difference, reflecting ~8-fold higher lipophilicity for the N-attached form). TPSA differs by 8.8 Ų (62.4 vs. 53.6 Ų). Most critically, the target compound possesses one hydrogen bond donor (morpholine secondary amine, NH) while the isomer has zero—a binary difference affecting every hydrogen-bond-mediated interaction. Additionally, the target compound has one undefined stereocenter (morpholine C2), making it a racemic mixture amenable to chiral resolution, whereas the N-attached isomer is achiral [1][2].

structural isomer XLogP3 topological polar surface area hydrogen bond donor CNS MPO

Molecular Docking Evidence: Morpholine Group at 2-Position Is Indispensable for PI3Kβ Hinge-Region Binding

Molecular docking studies using the PI3Kβ crystal structure (PDB ID: 4BFR) and the SURFLEX-DOCK module revealed that the 4-(benzo[d]thiazol-2-yl)morpholine moiety of compound 11 overlaps with the morpholine of the reference inhibitor GDC-0941 in the ATP-binding site, both forming the critical hinge-region contact with VAL848 backbone nitrogen [1]. This interaction is essential for all known PI3K inhibitors. The benzothiazole scaffold is anchored in the hydrophobic pocket via π-π stacking with ILE930, while selectivity for PI3Kβ over other Class I PI3K isoforms (208–1532 fold) is attributed to a hydrogen bond between the ligand and ASP856, a residue unique to PI3Kβ that is replaced by LYS890 (PI3Kγ/δ) and ALA2248 (mTOR) in off-target kinases [1]. The authors explicitly state that 'the morpholine group in the 2-position of benzothiazole is necessary for the potent antitumor activity, which confirms our design is reasonable' [1].

molecular docking PI3Kβ hinge region VAL848 structure-based drug design

Secondary Amine Derivatization Handle: Target Compound Enables N-Functionalization That Is Impossible for the N-Attached Isomer

The morpholine NH in 2-(benzo[d]thiazol-2-yl)morpholine (HBD count = 1, computed pKa ~7.58) provides a nucleophilic secondary amine handle for N-alkylation, N-acylation, N-sulfonylation, or N-arylation chemistry [1][2]. In contrast, the N-attached isomer 4-(1,3-benzothiazol-2-yl)morpholine (HBD count = 0) presents only a tertiary amine, precluding direct N-functionalization without prior N-oxide formation or C–H activation chemistry [3]. This functional group difference is decisive for medicinal chemistry SAR campaigns and library synthesis: the target compound can serve as a 'growable' fragment hit or a diversifiable intermediate, whereas the N-attached isomer is a terminal building block. Commercial pricing data reflect this differential utility: the target compound (Enamine, 0.5 g: ~$671) commands a premium over the N-attached isomer, consistent with its higher synthetic complexity and unique derivatization potential [2].

secondary amine derivatization handle building block SAR expansion N-alkylation

NADPH Oxidase 4 (NOX4) Binding: Benzothiazol-2-yl-Morpholine Scaffold Engagement With a Fibrosis Target

A benzothiazol-2-yl-morpholine-containing derivative (BDBM50330691; 2-(benzo[d]thiazol-2-yl)-4-methyl-5-morpholino-1H-...) was deposited in BindingDB with a measured inhibition constant (Kᵢ) of 1,210 nM (1.21 µM) against human NADPH oxidase 4 (NOX4) [1]. NOX4 is a validated therapeutic target in idiopathic pulmonary fibrosis and diabetic nephropathy, with multiple patent filings describing 2,5-disubstituted benzothiazole derivatives as NOX4 inhibitors [2]. While this Kᵢ value indicates moderate affinity requiring further optimization, it establishes that the benzothiazol-2-yl scaffold—the core structural element of the target compound—can productively engage the NOX4 active site. This target engagement is not shared by the sulfur-bridged analog 2-(morpholinothio)benzothiazole (MBS/NOBS), whose established application profile is limited to rubber vulcanization acceleration rather than pharmacological target modulation [3]. The BindingDB entry is linked to primary literature (PubMed ID 20942471; DOI 10.1021/jm100773e), providing a traceable evidence chain for NOX4-focused research programs.

NADPH oxidase 4 NOX4 inhibitor fibrosis ROS BindingDB

Validated Application Scenarios for 2-(Benzo[d]thiazol-2-yl)morpholine Based on Quantitative Evidence


PI3Kβ-Selective Kinase Inhibitor Hit Finding and Lead Optimization

The strongest evidence for this compound class lies in PI3Kβ-selective inhibition, where the morpholine group at the benzothiazole 2-position is both necessary for hinge-region binding to VAL848 and sufficient to confer 154- to 1532-fold selectivity over off-target PI3K isoforms and mTOR [1]. Research groups developing PI3Kβ-selective inhibitors for PTEN-deficient cancers (prostate, breast, endometrial) should prioritize the 2-(benzo[d]thiazol-2-yl)morpholine scaffold over the N-attached isomer because docking studies confirm that only the C-attached morpholine geometry permits simultaneous hinge contact and ASP856-mediated selectivity [1]. Compound 11 from the Cao et al. series—which incorporates the benzothiazol-2-yl-morpholine fragment—demonstrated superior antiproliferative activity against PC-3 and DU145 prostate cancer cell lines compared to both compound 10 and the clinical reference GDC-0941, with 95-fold and 53-fold selectivity over the MRC5 normal fibroblast line (IC₅₀ = 33.11 µM for MRC5) [1].

Chiral Building Block for Stereospecific Kinase Probe Synthesis

The undefined stereocenter at the morpholine C2 position of 2-(benzo[d]thiazol-2-yl)morpholine makes this compound a racemic chiral building block amenable to resolution into pure enantiomers [1]. In kinase inhibitor design, stereochemistry at the morpholine ring directly influences ATP-binding site complementarity, as demonstrated by the docking model showing the morpholine oxygen positioned for the VAL848 hinge contact [2]. Procurement of this specific isomer—rather than the achiral N-attached variant (CAS 4225-26-7)—enables enantioselective SAR exploration. The secondary amine NH further allows N-functionalization via reductive amination, acylation, or sulfonylation to generate focused libraries of enantiomerically enriched analogs [1]. Commercial availability from Enamine at research quantities (0.5 g to 10 g scale) supports initial SAR campaigns [3].

Fragment-Based Drug Discovery (FBDD) With a Growable Secondary Amine Handle

With a molecular weight of 220.29 g/mol, XLogP3 of 1.4, TPSA of 62.4 Ų, and one hydrogen bond donor, 2-(benzo[d]thiazol-2-yl)morpholine falls within favorable fragment-like property space (MW < 250, clogP < 3, HBD ≤ 3, HBA ≤ 6) [1]. Its secondary amine provides a synthetic growth vector for fragment elaboration—a feature entirely absent in the N-attached isomer [2]. In the PI3Kβ program, the benzothiazol-2-yl-morpholine fragment (compound 1, 52.1% inhibition at 1 µM) served as the starting point for a systematic growth campaign that ultimately yielded compound 11 with nanomolar potency and excellent kinome selectivity [3]. This precedent establishes the fragment's 'growability' and validates its use as an FBDD starting point for ATP-competitive kinase targets beyond PI3Kβ.

NOX4-Targeted Probe Development for Fibrosis Research

The benzothiazol-2-yl scaffold has demonstrated measurable binding to human NADPH oxidase 4 (Kᵢ = 1,210 nM for a related derivative) [1], and multiple patent filings describe 2,5-disubstituted benzothiazole derivatives as NOX4 inhibitors for fibrotic diseases [2]. While the affinity requires optimization, the scaffold's NOX4 engagement provides a starting point for structure-based design. The target compound's secondary amine handle enables rapid analog synthesis to improve potency, while its favorable physicochemical profile (XLogP3 = 1.4, TPSA = 62.4 Ų) suggests adequate solubility for biochemical and cellular assay conditions [3]. The sulfur-bridged industrial accelerator MBS/NOBS (CAS 102-77-2) should be explicitly excluded from NOX4 screening decks, as its established use is limited to rubber vulcanization [4].

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